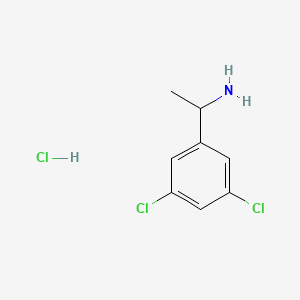

1-(3,5-Dichlorophenyl)ethylamine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is an organic compound with the molecular formula C8H10Cl3N. It is a hydrochloride salt of 1-(3,5-Dichlorophenyl)ethylamine, characterized by the presence of two chlorine atoms on the phenyl ring and an ethylamine group. This compound is used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzyl chloride with ethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:

Temperature: Room temperature to moderate heating.

Solvent: Organic solvents such as ethanol or methanol.

Catalyst/Base: Sodium hydroxide or potassium carbonate.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products:

Oxidation Products: 3,5-Dichlorobenzaldehyde, 3,5-Dichlorobenzophenone.

Reduction Products: 1-(3,5-Dichlorophenyl)ethylamine.

Substitution Products: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is utilized in several scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of amine compounds with biological systems.

Industry: Used in the production of specialty chemicals and intermediates.

Mécanisme D'action

The mechanism of action of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethylamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The presence of chlorine atoms may enhance the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- 1-(2,4-Dichlorophenyl)ethylamine Hydrochloride

- 1-(3,4-Dichlorophenyl)ethylamine Hydrochloride

- 1-(3,5-Dibromophenyl)ethylamine Hydrochloride

Uniqueness: 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications .

Activité Biologique

1-(3,5-Dichlorophenyl)ethylamine hydrochloride, also known as Dichloroethylamine , is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and research findings, providing a comprehensive overview of its biological activity.

- Chemical Name : this compound

- CAS Number : 321318-36-9

- Molecular Formula : C9H10Cl2N·HCl

- Molecular Weight : 220.54 g/mol

This compound primarily acts as a monoamine modulator , influencing neurotransmitter systems. Its mechanism includes:

- Inhibition of Reuptake : It inhibits the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased levels in the synaptic cleft.

- Receptor Interaction : The compound has been shown to interact with various receptors, including adrenergic and dopaminergic receptors, which may contribute to its therapeutic effects .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Several studies have highlighted the compound's potential in cancer treatment:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including colon cancer cells. Notably, it showed selective toxicity towards cells with specific oncogenic mutations .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in the G1 phase. Flow cytometry analysis revealed increased caspase-3 activity in treated cells, indicating activation of apoptotic pathways .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

- Inhibition Studies : The compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Zone of inhibition tests showed comparable efficacy to standard antibiotics .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : Studies indicate that following oral administration in animal models, the compound reaches peak plasma concentrations within 0.25 to 1.5 hours. The presence of halogen atoms contributes to prolonged metabolic stability .

- Elimination : The half-life and clearance rates suggest that the compound remains detectable in plasma for extended periods, enhancing its potential for therapeutic use .

Case Studies

Several case studies have explored the efficacy and safety of this compound:

- Colon Cancer Treatment : A study involving murine models demonstrated that treatment with this compound significantly reduced tumor size and polyp formation in genetically engineered mice predisposed to colon cancer. Histopathological evaluations indicated no significant toxicity to normal tissues .

- Antimicrobial Efficacy : Clinical evaluations showed promising results against resistant bacterial strains, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 1-(3,5-Dichlorophenyl)ethylamine HCl | High | Moderate | Monoamine reuptake inhibition |

| TASIN-1 | Very High | Low | Selective cytotoxicity via apoptosis |

| Doxorubicin | High | Low | DNA intercalation |

Propriétés

IUPAC Name |

1-(3,5-dichlorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPAICVWOBWQTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.